{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
Overview
Description
{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid is an organic compound with the empirical formula C7H9NO2S2 and a molecular weight of 203.28 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its diverse applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to interact with a variety of enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to a range of physiological effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, influencing their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses, where it acts as an antioxidant . Additionally, it has been found to interact with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses . These interactions highlight the compound’s potential in therapeutic applications, particularly in conditions related to oxidative stress and inflammation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, the compound enhances the expression of genes involved in neuroprotection, thereby promoting cell survival under stress conditions . In immune cells, it modulates the production of cytokines, which are critical for immune responses. These cellular effects underscore the compound’s potential in treating neurodegenerative diseases and immune-related disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it inhibits the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, the compound can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in cellular stress responses. These molecular mechanisms provide insights into how the compound can be used to modulate biological processes for therapeutic purposes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its biological activity for several weeks, with gradual degradation leading to a decrease in efficacy . These findings are important for understanding the compound’s potential for long-term therapeutic use and for designing appropriate dosing regimens.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can enhance the activity of enzymes involved in antioxidant defense, leading to increased levels of protective metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization and accumulation in these tissues are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity . It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in cellular metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. This localization is essential for its function and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid typically involves the reaction of 2-methyl-1,3-thiazole with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the thioether linkage . The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to {[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid include:
- {[(4-Methyl-1,3-thiazol-2-yl)thio]acetic acid}
- {[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid}
- {2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid}
Uniqueness
What sets this compound apart is its specific structure, which combines a thiazole ring with a thioether linkage. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-5-8-6(3-12-5)2-11-4-7(9)10/h3H,2,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKOHTMQEPJNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427921 | |
Record name | {[(2-methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446829-98-7 | |
Record name | Acetic acid, 2-[[(2-methyl-4-thiazolyl)methyl]thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446829-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {[(2-methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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